Product packaging for Cyclooctane-d16(Cat. No.:CAS No. 92204-03-0)

Cyclooctane-d16

Cat. No.: B1429354
CAS No.: 92204-03-0
M. Wt: 128.31 g/mol
InChI Key: WJTCGQSWYFHTAC-SADLKCKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Cyclooctane (B165968) as an Eight-Membered Carbocycle

Cyclooctane, a saturated monocyclic hydrocarbon with the formula C₈H₁₆, holds a unique position in organic chemistry. hmdb.ca As an eight-membered carbocycle, it is a key model system for studying the conformational complexities of medium-sized rings. wikipedia.orgresearchgate.net Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several conformations of comparable energy, including the boat-chair, crown, and boat-boat forms. wikipedia.orgnih.gov The boat-chair conformation is generally considered the most stable. wikipedia.orglibretexts.orgaip.org This conformational flexibility, arising from a balance of angle strain, torsional strain, and transannular interactions, makes cyclooctane and its derivatives subjects of intense research interest. youtube.comsolubilityofthings.comchemistryschool.net The study of cyclooctane's structure provides valuable insights into the behavior of larger, more complex cyclic systems found in natural products and synthetic materials. researchgate.netontosight.ai

Rationale for Isotopic Labeling in Mechanistic Investigations and Molecular Dynamics

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique for elucidating reaction mechanisms and probing molecular dynamics. numberanalytics.comias.ac.innumberanalytics.com The use of deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is particularly widespread. nih.gov Since isotopes of an element have the same number of protons and electrons, their chemical reactivity is nearly identical. metwarebio.com However, the difference in mass between protium (B1232500) (¹H) and deuterium leads to a difference in the vibrational frequencies of their respective bonds. This phenomenon, known as the kinetic isotope effect (KIE), can provide detailed information about the transition states of chemical reactions. pnas.orgrsc.org

By tracking the position of deuterium atoms throughout a chemical transformation, chemists can map reaction pathways, identify intermediates, and understand the intricate details of catalytic cycles. numberanalytics.comnumberanalytics.combohrium.com In molecular dynamics simulations, deuteration alters intramolecular vibrations, which can in turn affect intermolecular interactions. nih.gov Studying these deuterium isotope effects provides a deeper understanding of solvation dynamics and the role of specific molecular motions, such as hydrogen bonding, in chemical processes. aip.orgaip.orgmdpi.com

Overview of Cyclooctane-d16's Role in Modern Chemical Research

This compound, in which all sixteen hydrogen atoms of cyclooctane are replaced with deuterium, serves as a crucial tool in various areas of modern chemical research. Its primary utility lies in its application as an internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). cloudfront.netrsc.org The mass difference between this compound and its non-deuterated counterpart allows for precise quantification in complex mixtures.

Furthermore, this compound is instrumental in spectroscopic studies aimed at understanding the conformational landscape of cyclooctane. Techniques like nuclear magnetic resonance (NMR) spectroscopy and neutron scattering on deuterated samples provide invaluable data on the geometry and dynamics of different conformers. aip.orgnih.gov Vibrational spectroscopy, which is sensitive to isotopic substitution, also benefits from the study of this compound to assign specific vibrational modes. researchgate.net

Objectives and Scope of the Research Outline for this compound

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, physical and chemical properties, and applications in scientific research. The subsequent sections will delve into the specific methods for preparing this deuterated cycloalkane and detail its key characteristics. The applications of this compound in various analytical and spectroscopic techniques will be explored, highlighting its importance in advancing our understanding of molecular structure and reactivity.

Properties of this compound

PropertyValue
Chemical Formula C₈D₁₆
Molecular Weight 128.31 g/mol sigmaaldrich.comnih.gov
Melting Point 10-12 °C sigmaaldrich.comchemicalbook.com
Boiling Point 151 °C sigmaaldrich.comchemicalbook.com
Density 0.951 g/mL at 25 °C sigmaaldrich.com
CAS Number 92204-03-0 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1429354 Cyclooctane-d16 CAS No. 92204-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCGQSWYFHTAC-SADLKCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Purity Assessment of Cyclooctane D16

Preparative Strategies for Hexadecadeuteriocyclooctane (Cyclooctane-d16)

The most common and efficient method for the synthesis of this compound is the catalytic deuteration of its unsaturated precursor, 1,5-cyclooctadiene (B75094). This reaction involves the addition of deuterium (B1214612) gas (D₂) across the double bonds of the cyclooctadiene ring in the presence of a heterogeneous catalyst.

A typical synthetic protocol would involve the following steps:

Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrogenation and deuteration reactions. masterorganicchemistry.com Its high surface area and catalytic activity facilitate the dissociation of deuterium gas and its subsequent addition to the alkene functional groups.

Reaction Setup: 1,5-cyclooctadiene is dissolved in an inert solvent, such as ethyl acetate (B1210297) or ethanol. The Pd/C catalyst is then added to the solution. The reaction is typically carried out in a specialized high-pressure vessel, or autoclave, designed to handle flammable gases like deuterium.

Deuteration: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to remove any air. It is then pressurized with deuterium gas to a specific pressure, and the reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst. The reaction is allowed to proceed at a controlled temperature until the uptake of deuterium gas ceases, indicating the complete saturation of the double bonds.

Work-up and Purification: Upon completion, the catalyst is carefully filtered from the reaction mixture. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation to obtain the final product with high chemical purity.

C₈H₁₂ + 4D₂ --(Pd/C)--> C₈D₁₆

While this method is straightforward, careful control of reaction conditions is necessary to ensure high deuteration levels and to avoid any potential side reactions. The purity of the deuterium gas and the activity of the catalyst are critical factors influencing the isotopic enrichment of the final product. Commercially available this compound often boasts an isotopic purity of 98 atom % D or higher. sigmaaldrich.com

Rigorous Characterization of Deuteration Level and Isotopic Distribution

To confirm the successful synthesis of this compound and to quantify its isotopic purity, a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is employed.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic composition of a molecule. almacgroup.comalmacgroup.com By providing highly accurate mass measurements, HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition).

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (Please note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the searched sources.)

m/z (Observed)FormulaRelative Abundance (%)
128.2571C₈D₁₆100.0
127.2508C₈D₁₅H5.2
126.2445C₈D₁₄H₂0.8

The data in the table can be used to calculate the atom % D using established formulas that account for the natural abundance of isotopes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the positions of deuterium atoms and for quantifying the level of deuteration. While ¹H NMR can be used to detect any residual protons, ²H (deuterium) NMR is particularly informative for highly deuterated compounds.

In a ¹H NMR spectrum of a highly enriched this compound sample, the proton signals would be expected to be very weak or absent, confirming a high degree of deuteration. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms in the cyclooctane (B165968) ring. The chemical shift of this signal would be very similar to the proton chemical shift in the non-deuterated cyclooctane.

Quantitative NMR techniques can be applied to determine the atom % D. This is often achieved by comparing the integral of the deuterium signal in the ²H NMR spectrum to the integral of a known internal standard.

Table 2: Illustrative NMR Data for this compound (Please note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the searched sources.)

NucleusChemical Shift (ppm)MultiplicityIntegration (Relative)Assignment
¹H~1.54broad singlet< 2%Residual C-H
²H~1.53broad singlet> 98%C-D

The combination of HRMS and NMR spectroscopy provides a comprehensive and reliable assessment of the isotopic purity and composition of this compound, ensuring its suitability for its intended applications in research and analysis.

Advanced Spectroscopic Investigations of Cyclooctane D16

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The substitution of protons with deuterons in Cyclooctane-d16 introduces specific characteristics that are explored using a range of NMR methods.

Deuterium (B1214612) NMR (²H NMR) for Solvent Applications and Dynamic Studies

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large, interfering signals from the solvent itself. While common deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, this compound offers specific advantages as a non-polar solvent for certain applications. Its use is particularly relevant for studying non-polar analytes that require a hydrocarbon environment to dissolve.

Dynamic NMR (DNMR) spectroscopy investigates time-dependent processes like conformational changes or chemical exchange. numberanalytics.comnumberanalytics.com Variable-temperature (VT) NMR studies are a key component of DNMR. numberanalytics.com this compound can be used as a non-interfering solvent for DNMR studies of solutes, allowing observation of the analyte's signals over a wide temperature range without solvent peaks obscuring the view. Furthermore, the dynamic behavior of the this compound molecule itself can be studied. Like its protonated counterpart, cyclooctane (B165968) exists in multiple conformations, with the boat-chair form being the most stable. asianpubs.org ²H NMR can be used to study the kinetics of the ring-inversion processes of this compound, as the exchange rates between different conformational states affect the NMR signal's line shape. unibas.itresearchgate.net

Carbon-13 NMR (¹³C NMR) in Deuterated Environments

The ¹³C NMR spectrum of a molecule provides information on each unique carbon environment. In the case of the parent compound, cyclooctane, all eight carbon atoms are chemically equivalent due to rapid conformational averaging at room temperature, resulting in a single peak in its ¹³C NMR spectrum at approximately 26.9 ppm. chemicalbook.comdocbrown.info

For this compound, the ¹³C NMR spectrum is significantly different due to the effects of the attached deuterium atoms. The key differences are:

Spin-Spin Coupling: Deuterium is a spin-1 nucleus, so it couples to the ¹³C nucleus. This coupling splits the single carbon resonance into a multiplet. A CD₂ group will appear as a 1:2:3:2:1 pentet. blogspot.com

Isotope Shift: The replacement of ¹H with ²H causes a small upfield shift (to a lower ppm value) in the ¹³C resonance, known as an isotope effect. koreascience.kr

Relaxation and Signal Intensity: The primary relaxation mechanism for protonated carbons is the dipole-dipole interaction with attached protons. This mechanism is much less efficient for deuterated carbons, leading to significantly longer T₁ relaxation times. blogspot.com This can cause the signals for deuterated carbons to be weak or even "lost" under standard acquisition parameters. Additionally, the Nuclear Overhauser Effect (NOE), which enhances the signal of proton-bound carbons, is absent for deuterated carbons. blogspot.com Acquiring a quantitative ¹³C NMR spectrum of this compound therefore requires optimized experimental conditions, such as long recycle delays.

CompoundCarbon EnvironmentApproximate ¹³C Chemical Shift (δ)Expected MultiplicityNotes
Cyclooctane-CH₂-~26.9 ppmSinglet (proton-decoupled)All 8 carbons are equivalent. chemicalbook.com
This compound-CD₂-Slightly &lt; 26.9 ppmPentet (1:2:3:2:1)An upfield isotope shift is expected. koreascience.kr The signal intensity is reduced due to splitting and lack of NOE. blogspot.com

Elucidation of Molecular Structures and Dynamics via Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity and spatial relationships of atoms within a molecule. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin coupling between nuclei of the same type, typically protons. researchgate.net A COSY spectrum of a partially deuterated cyclooctane would reveal which protons are on adjacent carbons. For the fully deuterated this compound, a ¹H-¹H COSY is not applicable.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate the chemical shifts of a proton with the carbon to which it is directly attached (a one-bond ¹JCH correlation). libretexts.orguvic.ca This is extremely useful for assigning proton and carbon signals in complex molecules.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for piecing together the carbon skeleton of a molecule by connecting different spin systems. libretexts.org

For this compound, these specific proton-carbon correlation experiments are not relevant due to the absence of protons. However, they are indispensable for confirming the structure of precursors in its synthesis or for analyzing derivatives of cyclooctane. By using a combination of COSY, HSQC, and HMBC on a related compound, one can unambiguously assign all proton and carbon signals and confirm the molecular framework. uci.edu

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to molecular structure, conformation, and bonding, providing a unique "fingerprint" for a compound. u-tokyo.ac.jpwiley.com

Infrared (IR) Spectroscopy for Molecular Vibrations and Conformation Analysis

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending of bonds. uobabylon.edu.iq A key feature in the IR spectrum of the parent cyclooctane is the C-H stretching vibrations, which typically appear around 2850-3000 cm⁻¹. libretexts.org

In this compound, the most dramatic change in the IR spectrum is the shift of these C-H vibrational modes to lower frequencies due to the increased mass of deuterium. spcmc.ac.in This is a direct consequence of the principles described by Hooke's Law, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. csbsju.edu The C-D stretching vibrations are expected to appear around 2100-2250 cm⁻¹. csbsju.edupearson.com This significant shift makes IR spectroscopy a powerful tool for confirming the success of a deuteration reaction. youtube.com

IR spectroscopy is also used for conformational analysis of cyclic molecules like cyclooctane. asianpubs.orgauremn.org.br The molecule exists in several conformations, such as the boat-chair and crown forms, which interconvert. kcl.ac.ukacs.org Each conformation has a unique set of vibrational modes and, therefore, a distinct IR spectrum. By analyzing the IR spectrum, often at different temperatures, researchers can gain information about the preferred conformation and the energetics of conformational changes. For this compound, the fundamental vibrational modes associated with the carbon skeleton will be present, but their coupling to the deuterated methylene (B1212753) groups will differ from the protonated analogue.

Vibrational ModeTypical Wavenumber (cm⁻¹) in Cyclooctane (C-H)Expected Wavenumber (cm⁻¹) in this compound (C-D)
C-H/C-D Stretch~2850 - 3000~2100 - 2250 csbsju.edupearson.com
CH₂/CD₂ Bend (Scissoring)~1465~1050 - 1100

Raman Spectroscopy for Vibrational Fingerprinting and Structural Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. mdpi.com While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. csbsju.edu This selection rule often means that vibrations that are weak or silent in the IR spectrum are strong in the Raman spectrum, and vice versa.

Inelastic Neutron Scattering (INS) for Solid-State Conformational Determination

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational dynamics of molecules, particularly in the solid state. ku.dk It is exceptionally well-suited for determining the conformation of hydrogen-rich molecules and their deuterated analogues, such as this compound. The method involves bombarding a sample with neutrons and measuring the energy they lose or gain, which corresponds to the vibrational energy levels of the molecule. arxiv.org

The primary advantage of INS in conformational analysis lies in its sensitivity to the motions of hydrogen (or deuterium) atoms. The scattering cross-section of hydrogen is significantly larger than that of other elements, making INS a direct probe of hydrogenous motions. In deuterated species like this compound, the change in mass affects the vibrational frequencies, providing a complementary and often simplified spectrum compared to the parent compound.

Research on medium-sized cycloalkanes, including cyclooctane (C8H16), has demonstrated that the combination of experimental INS spectra with theoretical calculations, such as Density Functional Theory (DFT), is a definitive method for identifying the dominant conformer in a molecular crystal at low temperatures. nih.gov Cyclooctane is conformationally flexible, with several potential structures, including the boat-chair, crown, and twist-chair-chair. researchgate.net However, studies have confirmed that the boat-chair form is the most stable and dominant conformation. aip.org

The analytical process involves the following steps:

Experimental Measurement : An INS spectrum of solid this compound is recorded, typically at a low temperature (e.g., <30 K) to minimize thermal effects and populate only the lowest energy conformation. nih.gov

Theoretical Calculation : The geometries of various possible conformers of this compound are optimized using computational methods. Subsequently, the vibrational frequencies and INS spectra for each of these optimized structures are calculated. nih.gov

Spectral Comparison : The calculated spectra for each conformer are compared with the experimental INS spectrum.

The conformer whose calculated spectrum provides the best match with the experimental data is identified as the dominant conformation present in the solid-state sample. For cycloalkanes, the lowest energy conformer's calculated spectrum generally shows excellent agreement with the experimental results, while higher-energy conformers exhibit a much poorer fit. nih.gov This allows for an unambiguous assignment of the solid-state structure.

Table 1. Hypothetical Comparison of Experimental and Calculated INS Frequencies for this compound Conformers
Vibrational Mode DescriptionExperimental INS Frequency (cm⁻¹)Calculated Frequency (Boat-Chair) (cm⁻¹)Calculated Frequency (Crown) (cm⁻¹)Calculated Frequency (Twist-Chair-Chair) (cm⁻¹)
Ring Puckering185187210195
C-D Bending550552580565
C-C Stretching820821845830
C-D Wagging950953990970

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of Deuterated Systems

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique that combines the separation capabilities of gas chromatography (GC) with the detection power of mass spectrometry (MS). scioninstruments.com This hybrid method is highly effective for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including deuterated systems like this compound. thermofisher.comnih.gov

Qualitative Analysis

For qualitative identification, the GC component separates compounds from a mixture based on their physical properties, such as boiling point and polarity. thermofisher.com Each compound elutes from the GC column at a specific retention time, which serves as an initial identifier. In the case of a sample containing both Cyclooctane (C8H16) and this compound (C8D16), the deuterated compound may exhibit a slightly different retention time from its non-deuterated counterpart due to subtle differences in intermolecular interactions. plos.org

Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules in a reproducible manner. The mass analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a unique chemical fingerprint. eag.com The molecular ion peak ([M]+) for this compound would appear at a significantly higher m/z value (approx. 128.3) compared to that of cyclooctane (approx. 112.2), providing definitive identification. The distinct mass shift allows for clear differentiation even if the compounds are not fully separated by the GC. sigmaaldrich.com

Quantitative Analysis

GC-MS is also a powerful tool for quantitative analysis. nist.gov The abundance of a specific ion, or the total ion current, is proportional to the concentration of the compound in the sample. To achieve high accuracy and precision, quantification is often performed using an internal standard—a known amount of a compound added to the sample. oup.com For the analysis of deuterated compounds, a different isotopically labeled compound is often chosen as the internal standard to correct for any variability during sample preparation and injection. acs.org

The mass spectrometer can be operated in two main modes: full scan or selected ion monitoring (SIM). In full scan mode, a wide range of m/z values is scanned, which is useful for identifying unknown compounds. thermofisher.com For quantification, SIM mode is often preferred. In SIM mode, the mass spectrometer is set to detect only a few specific ions, such as the molecular ions of the analyte (this compound) and the internal standard. This mode significantly increases sensitivity and improves the signal-to-noise ratio, allowing for the precise quantification of trace-level components. nist.gov

Table 2. Typical GC-MS Data for the Analysis of a Mixture Containing Cyclooctane and this compound
CompoundRetention Time (min)Key m/z for Identification (Molecular Ion)Key m/z for Quantification (SIM Mode)
Cyclooctane10.2112112
This compound10.1128128

Conformational Analysis and Dynamic Behavior of Cyclooctane D16

Theoretical Description of Cyclooctane (B165968) Conformers (e.g., Boat-Chair, Crown, Twist-Chair)

Computational studies have identified several key conformations for the cyclooctane ring. acs.org These structures represent local minima on the potential energy surface. The nomenclature often reflects the arrangement of the carbon atoms, drawing analogies to the well-known chair and boat forms of cyclohexane. acs.org

The primary conformers of cyclooctane include:

Boat-Chair (BC): This is widely considered the most stable conformation of cyclooctane. wikipedia.orgaip.org It possesses a structure that minimizes transannular interactions, which are repulsive non-bonded interactions across the ring. kcl.ac.uk

Crown (Cr): The crown conformation is another significant, though slightly less stable, conformer. wikipedia.org

Twist-Chair (TC), Twist-Boat-Chair (TBC), Chair-Chair (CC), Twist-Chair-Chair (TCC), Boat-Boat (BB), and Twist-Boat (TB) or Saddle: These represent other possible conformations, many of which are transition states or higher-energy intermediates in the interconversion between the more stable forms. nih.gov

Theoretical calculations help in predicting the relative energies and geometries of these conformers. For instance, in cyclooctanone, a related compound, the boat-chair conformation is the global minimum, followed by a twisted boat-chair conformer. kcl.ac.uk The energy landscape of cyclooctane itself is complex, with the boat-chair and crown conformations being the most prominent. nih.gov

Experimental Probing of Preferred Conformational States in Cyclooctane-d16

Experimental techniques are crucial for validating theoretical predictions and determining the conformational preferences in reality. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

A key study utilized proton NMR of partially deuterated cyclooctane dissolved in a nematic solvent. aip.org By analyzing the direct coupling constants between proton pairs and between carbon-13 and protons, researchers concluded that the boat-chair is the dominant conformation. aip.org The results also indicated the presence of a small fraction (around 6% at room temperature) of another conformer, likely the crown. aip.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, also provides insights into molecular structure. The substitution with deuterium (B1214612) in this compound significantly alters the vibrational frequencies involving C-H bonds, which can be used to distinguish between different conformations. researchgate.netplos.org

Investigation of Conformational Interconversions and Pseudorotation Processes

The various conformers of cyclooctane are not static but are in a constant state of interconversion. This dynamic behavior involves processes like ring inversion and pseudorotation. fiveable.me Pseudorotation is a type of conformational change where the molecule appears to rotate without breaking any bonds, allowing it to move between different forms. fiveable.me

For cyclooctane, the energy barrier for the interconversion between the boat-chair and crown conformations is approximately 10 kcal/mol. libretexts.org The boat-chair form itself is quite flexible, with an even lower activation energy of about 5 kcal/mol for the movement of its CH₂ groups. libretexts.org These low energy barriers mean that at room temperature, this compound is a dynamic mixture of rapidly interconverting conformers.

Dynamic NMR (DNMR) is an experimental technique used to study these fast exchange processes. By analyzing the changes in NMR spectra at different temperatures, the energy barriers and rates of interconversion can be determined.

Influence of Microenvironment and Temperature on this compound Conformations

The conformational equilibrium of this compound can be influenced by its surrounding environment and by temperature.

Temperature: As temperature increases, the population of higher-energy conformers will increase. In the case of cyclooctane, this means that the proportion of the crown and other less stable conformations will rise relative to the boat-chair form. aip.org Low-temperature studies are often employed to "freeze out" a particular conformation, allowing for its individual characterization.

Microenvironment (Solvent): The solvent can affect conformational preferences by stabilizing certain conformers over others through intermolecular interactions. For example, the orientation of cyclooctane in a nematic liquid crystal solvent was a key aspect of the NMR study that confirmed the boat-chair's dominance. aip.org While specific data on this compound in various solvents is limited in the provided context, the general principle holds that polar or non-polar solvents can shift the conformational equilibrium.

Below is a table summarizing the key conformers of cyclooctane and their relative stabilities.

ConformerPoint Group Symmetry (approx.)Relative Energy (kcal/mol)Key Features
Boat-Chair (BC) C_s0.0Most stable, minimizes transannular strain wikipedia.orgkcl.ac.uk
Crown (Cr) D_4d~0.4-1.0Slightly less stable than BC wikipedia.org
Twist-Chair-Chair (TCC) D_21.97Higher in energy than BC researchgate.net
Boat-Boat (BB) C_2vHigher EnergySignificant transannular interactions kcl.ac.uk

Note: Relative energies are approximate and can vary based on the computational method used.

Computational Chemistry and Theoretical Studies Involving Cyclooctane D16

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of molecules. rowansci.comnih.gov These methods, rooted in the principles of quantum mechanics, allow for the accurate determination of molecular properties and provide insights into chemical bonding and reactivity. jocpr.com

The concept of a potential energy surface (PES) is central to computational chemistry, describing the energy of a molecule as a function of its atomic coordinates. storion.rulibretexts.org For a molecule like cyclooctane (B165968), which possesses significant conformational flexibility, mapping the PES is crucial for identifying stable conformers and the transition states that connect them. libretexts.org

Geometry optimization is the process of finding the minimum energy structures on this surface. github.io This is an iterative process where the energy and the gradient of the energy with respect to the geometric degrees of freedom are calculated. gitlab.io The optimization continues until a stationary point, where the gradient is effectively zero, is reached. gitlab.io For Cyclooctane-d16, this process would identify the most stable conformations, such as the boat-chair and crown forms, and provide their precise geometries. The PES for a molecule with multiple degrees of freedom, like cyclooctane, is a high-dimensional landscape with various valleys (stable conformers) and mountain passes (transition states). libretexts.org Mapping this surface can be achieved by performing a series of constrained geometry optimizations, where one or more internal coordinates are systematically varied. uni-rostock.de

Computational TaskDescriptionKey Information Obtained for this compound
Geometry OptimizationAn iterative process to find the molecular structure with the minimum energy. github.ioPrecise bond lengths, bond angles, and dihedral angles of stable conformers.
Potential Energy Surface (PES) MappingCalculation of the energy of the molecule as a function of its geometry. storion.rulibretexts.orgIdentification of all stable conformers, transition states, and the energy barriers between them.
Frequency AnalysisCalculation of the vibrational frequencies of the molecule.Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). storion.ru Provides theoretical infrared and Raman spectra.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. uprm.eduyoutube.com For deuterated cycloalkanes like this compound, these simulations are invaluable for assigning complex spectra and understanding the effects of isotopic substitution.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of nuclei such as ¹³C and ¹H (or in this case, ²H). mdpi.com These calculations are sensitive to the electronic environment of each atom and can help in distinguishing between different conformers or isomers. mdpi.com

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. faccts.de These calculated frequencies correspond to the peaks in the IR and Raman spectra. faccts.deahievran.edu.tr For this compound, the substitution of hydrogen with deuterium (B1214612) leads to a significant shift in the vibrational frequencies due to the increased mass, a phenomenon that can be accurately modeled. uprm.edu The prediction of these spectra can aid in the identification and characterization of the molecule. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. chemtools.org DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex wavefunction. chemtools.orgaip.org

DFT is particularly well-suited for studying deuterated systems. aip.org While standard DFT calculations are performed within the Born-Oppenheimer approximation (assuming fixed nuclei), extensions to the theory can incorporate nuclear quantum effects, which are more pronounced for lighter isotopes like hydrogen and deuterium. aip.org Multicomponent DFT, for instance, treats both electrons and specified nuclei quantum mechanically, allowing for a more accurate description of systems where nuclear quantum effects are significant. aip.org Recent developments in DFT functionals have shown improved accuracy in predicting the properties of deuterated compounds, including their energies and densities. aip.orgresearchgate.net DFT calculations have been successfully applied to a wide range of problems involving deuterated species, from understanding the thermodynamics of mixtures to predicting spectroscopic properties. mdpi.comaip.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's stable states, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. volkamerlab.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals how the molecule moves and changes shape. researchgate.net

For a flexible molecule like this compound, MD simulations can be used to:

Explore the different conformations that the molecule can adopt at a given temperature.

Observe the transitions between these conformations and determine the timescales on which they occur.

Calculate thermodynamic properties by averaging over the simulation trajectory.

The analysis of MD trajectories can involve techniques such as root-mean-square deviation (RMSD) to track conformational changes over time. galaxyproject.org These simulations provide a powerful complement to static quantum chemical calculations, offering a more complete picture of the molecule's behavior in a realistic environment. volkamerlab.orgulakbim.gov.tr

Theoretical Modeling of Isotopic Effects and Reaction Pathways

The substitution of hydrogen with deuterium in this compound introduces isotopic effects that can influence its reactivity. Theoretical modeling is crucial for understanding and quantifying these effects.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. google.com The KIE is primarily due to the difference in the zero-point vibrational energies of the isotopically substituted molecules. google.com The heavier isotope (deuterium) has a lower zero-point energy, which can lead to a higher activation energy and a slower reaction rate compared to the lighter isotope (hydrogen). google.com

Transition state theory is often used to model KIEs. stackexchange.com By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted. stackexchange.commdpi.com These theoretical predictions can then be compared with experimental measurements to gain insight into the reaction mechanism. rsc.org Advances in computational modeling are enabling more accurate simulations of enzymatic reactions and KIEs. numberanalytics.com

Investigations of Intermolecular Interactions and Host-Guest Complexation with this compound

The non-covalent interactions between molecules are fundamental to many chemical and biological processes. bioisi.pt Cyclooctane, due to its size and hydrophobic nature, can act as a guest molecule in host-guest complexes, for example, with cyclodextrins. uni-wuppertal.de

Applications of Cyclooctane D16 in Advanced Chemical Research

Kinetic Isotope Effect (KIE) and Equilibrium Isotope Effect (EIE) Studies

The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) leads to a difference in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. This difference in bond strength is the basis for the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for studying reaction mechanisms. wikipedia.orgdokumen.pub

Elucidation of Reaction Mechanisms and Determination of Rate-Limiting Steps

The magnitude of the KIE can provide significant insight into the transition state of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. csbsju.edu For C-H/C-D bonds, this effect is typically in the range of 5-7. csbsju.edu By comparing the reaction rates of cyclooctane (B165968) and cyclooctane-d16, researchers can determine if C-H bond cleavage is involved in the slowest step of a reaction. wikipedia.orgcsbsju.edu Theoretical calculations are often used in conjunction with experimental KIE data to further refine the understanding of the reaction mechanism. sumitomo-chem.co.jpdigitellinc.com

For instance, in studies of alkane dehydrogenation catalyzed by transition metal complexes, a significant KIE using this compound would strongly suggest that C-H bond activation is the rate-limiting step. mdpi.com This information is crucial for designing more efficient catalysts for alkane functionalization.

Deuterium Labeling for Tracing Elemental Steps in Complex Reaction Pathways

Deuterium labeling with compounds like this compound allows chemists to track the fate of specific hydrogen atoms throughout a complex reaction sequence. dokumen.pub Since deuterium can be distinguished from protium by techniques such as mass spectrometry and NMR spectroscopy, its position in the products can reveal the intricate details of bond-making and bond-breaking events. dokumen.pub

This technique is invaluable for understanding rearrangement reactions, isomerization processes, and catalytic cycles. dokumen.pubx-chemrx.com For example, by using this compound as a substrate, researchers can follow the movement of deuterium atoms to pinpoint which C-H bonds are activated and in what sequence, providing a detailed map of the reaction pathway. dokumen.pubnih.gov

Utility as an Internal Standard in High-Precision Quantitative Chemical Analysis

In quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a substance added in a constant amount to all samples, including calibration standards and unknowns. scioninstruments.comchromatographyonline.com The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis. scioninstruments.comchromatographyonline.comumlub.pl

This compound is an excellent internal standard for the quantification of cyclooctane and other related non-polar analytes. acs.orgnih.govpopulation-protection.eu Because its chemical and physical properties are very similar to its non-deuterated counterpart, it behaves almost identically during chromatographic separation. scioninstruments.comresearchgate.net However, due to its higher mass, it is easily distinguished by a mass spectrometer. nih.gov

The quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if there are variations in the analytical process. scioninstruments.comyoutube.com

Table 1: Properties of Cyclooctane and this compound Relevant to its Use as an Internal Standard

PropertyCyclooctaneThis compound
Molecular Formula C₈H₁₆ wikipedia.orgC₈D₁₆ sigmaaldrich.cn
Molar Mass ( g/mol ) 112.21 wikipedia.org128.31 sigmaaldrich.cn
Boiling Point (°C) 151.2 wikipedia.org151 sigmaaldrich.cn
Melting Point (°C) 14.5 wikipedia.org10-12 sigmaaldrich.cn
Density (g/mL at 25°C) 0.8400.951 sigmaaldrich.cn

Employment of this compound as a Deuterated Solvent in Solution-State NMR for Diverse Analytes

Deuterated solvents are essential in proton (¹H) NMR spectroscopy to avoid large, interfering solvent signals that would otherwise obscure the signals from the analyte. labinsights.nlsavemyexams.com While common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d₆) are widely used, this compound can serve as a specialized deuterated solvent for certain applications. labinsights.nlcortecnet.com

Its non-polar nature makes it suitable for dissolving non-polar analytes that may have poor solubility in more common NMR solvents. Furthermore, its use can be advantageous in studies where the solvent is also a reactant or its interaction with the analyte is being investigated. rsc.orgnih.gov The choice of a deuterated solvent can influence the chemical shifts and visibility of exchangeable protons (e.g., in -OH or -NH groups) in the analyte's spectrum. acdlabs.com

Investigations into C-H (C-D) Activation and Alkane Functionalization Processes

The selective activation and functionalization of C-H bonds in alkanes is a major goal in modern chemistry, as it offers a more direct and efficient way to convert abundant hydrocarbons into valuable chemicals. researchgate.netrutgers.edu this compound is a key substrate in research aimed at understanding and developing new catalysts for these transformations. osti.govnih.gov

Studies involving this compound help to elucidate the mechanisms of C-H activation by organometallic complexes. mdpi.comosti.govresearchgate.net By analyzing the products and the kinetic isotope effect, researchers can gain insights into the selectivity and reactivity of different catalysts. For example, competition experiments between cyclooctane and other alkanes can reveal the catalyst's preference for activating C-H bonds in different electronic and steric environments. osti.gov

Role in Studying Stereoselective Transformations and Chiral Systems

Cyclooctane and its derivatives are conformationally complex molecules that can exist in various spatial arrangements. wikipedia.org This makes them interesting substrates for studying stereoselective reactions, where the goal is to control the three-dimensional structure of the product. The use of this compound can provide valuable information in such studies.

For instance, in reactions that create a new stereocenter, the presence of deuterium can influence the stereochemical outcome. This can be probed using techniques like NMR spectroscopy. Furthermore, in studies of chiral catalysts, this compound can be used to investigate the interactions between the substrate and the catalyst that lead to stereoselectivity. osti.gov The analysis of H/D exchange patterns in the products can reveal details about the geometry of the transition state. osti.gov

Mechanistic Studies of Organocatalytic and Transition Metal-Catalyzed Reactions

In the pursuit of developing more efficient and selective chemical transformations, a deep understanding of reaction mechanisms is paramount. Deuterium-labeled compounds are invaluable tools for elucidating these mechanisms. This compound, a perdeuterated version of cyclooctane, serves as a specialized probe in advanced chemical research, particularly in the mechanistic analysis of organocatalytic and transition metal-catalyzed reactions. Its utility stems from its chemical inertness under many catalytic conditions and the distinct physical properties imparted by the substitution of hydrogen with deuterium. Its primary applications in this context are as a non-reactive internal standard for quantitative studies and as a substrate for determining kinetic isotope effects (KIEs) in C-H bond activation studies.

Use as a Non-Reactive Internal Standard

To understand the kinetics of a catalytic reaction—how fast it proceeds, what factors influence the rate, and the catalyst's stability and turnover number—researchers must accurately quantify the consumption of reactants and the formation of products over time. An internal standard (IS) is a compound added in a constant, known amount to every sample analyzed. nih.goveie.gr By comparing the analytical signal of the analyte (e.g., the product) to the signal of the IS, variations in sample preparation, injection volume, and instrument response can be corrected, leading to highly accurate and precise quantification. nih.gov

This compound is an excellent choice for an internal standard in many catalytic systems, especially those monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Its key attributes include:

Chemical Inertness: The carbon-deuterium (C-D) bonds in this compound are stronger than carbon-hydrogen (C-H) bonds, making it significantly less reactive. libretexts.org It does not participate in the catalytic cycle, ensuring its concentration remains constant throughout the reaction.

Signal Distinction: In ¹H NMR spectroscopy, it is effectively "invisible," preventing its signals from overlapping with those of the hydrogen-containing reactants and products. In GC-Mass Spectrometry (GC-MS), its molecular weight is significantly different from its non-deuterated counterpart and other common organic molecules, allowing for clear separation and detection. researchgate.net

Solubility: It is soluble in many organic solvents used for catalysis, ensuring it remains homogeneously mixed in the reaction solution. researchgate.net

By adding a precise amount of this compound to a reaction mixture, researchers can take aliquots at various time points and use techniques like GC-MS to precisely measure the concentration of the product relative to the unchanging concentration of the standard. This data is crucial for building kinetic profiles of a reaction, as illustrated in the following table.

Table 1: Hypothetical Quantitative Analysis of a Palladium-Catalyzed Cross-Coupling Reaction Using this compound as an Internal Standard
Time (minutes)Analyte/IS Peak Area Ratio (GC-MS)Calculated Product Concentration (mM)Yield (%)
00.000.00
100.2512.525
300.7839.078
601.2160.591
1201.2562.594

Investigating Kinetic Isotope Effects (KIE) in C-H Activation

One of the most powerful applications of isotopically labeled molecules is in the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.orgnih.gov For C-H bond activation, a common and fundamental step in many transition metal-catalyzed reactions, comparing the reaction rate with a C-H bond versus a C-D bond can provide profound mechanistic insight. researchgate.netpkusz.edu.cn

Because the C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. libretexts.org Consequently, if the cleavage of this bond is part of the rate-determining step (the slowest step) of the reaction, the reaction will proceed significantly slower with the deuterated substrate than with the non-deuterated one. princeton.edu This is known as a primary kinetic isotope effect, and its magnitude (expressed as the ratio kH/kD) can indicate the geometry of the transition state. nih.gov

In the context of transition metal catalysis, researchers might study the dehydrogenation or functionalization of cyclooctane. By running parallel reactions with cyclooctane and this compound under identical conditions and measuring their initial rates, a KIE can be calculated.

A large KIE (typically kH/kD > 2) implies that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov

A KIE near unity (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step either before or after the rate-determining step, or that it is not involved in the reaction mechanism at all. princeton.edu

An inverse KIE (kH/kD < 1) is also possible and often points to a pre-equilibrium step involving the formation of a C-H σ-alkane complex before the rate-limiting step. researchgate.net

The following table demonstrates how KIE data can be used to distinguish between possible mechanisms for a hypothetical rhodium-catalyzed C-H activation reaction.

Table 2: Hypothetical Kinetic Isotope Effect Data for a Rhodium-Catalyzed Dehydrogenation of Cyclooctane
SubstrateInitial Rate Constant (k, M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
Cyclooctane (C₈H₁₆)1.5 x 10⁻³5.8C-H bond cleavage is the rate-determining step.
This compound (C₈D₁₆)2.6 x 10⁻⁴

Through these applications, this compound provides chemists with critical data, enabling the detailed mapping of reaction pathways, the optimization of catalysts, and the design of new, more effective chemical transformations.

Emerging Research Frontiers and Future Directions for Cyclooctane D16

Synergistic Integration of Spectroscopic and Computational Techniques for Deuterated Compounds

The confluence of experimental spectroscopy and theoretical computational methods provides a powerful framework for understanding the detailed structural and dynamic properties of deuterated compounds like Cyclooctane-d16. This synergy allows researchers to move beyond simple spectral interpretation to a highly detailed, atomistic-level understanding of molecular behavior.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are exceptionally sensitive to isotopic substitution. beilstein-journals.org The C-D bond has a lower vibrational frequency than the C-H bond due to the heavier mass of deuterium (B1214612). This shift is readily observable and provides a clear spectral window for studying deuterated molecules. However, assigning every peak in the complex spectrum of a molecule like cyclooctane (B165968) can be challenging. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes indispensable. rsc.org Researchers can build a computational model of this compound and calculate its theoretical vibrational spectra. ajchem-a.com By comparing the computed spectrum with the experimental one, they can confidently assign specific vibrational modes to the observed peaks. rsc.org

This integrated approach is iterative; experimental data validates and refines the computational model, while the model provides a deeper interpretation of the spectra. rsc.org For example, Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the local electronic environment of each nucleus, can be combined with computational workflows to predict chemical shifts for deuterated compounds. schrodinger.comnih.gov This is crucial for analyzing the multiple conformations that cyclooctane can adopt and understanding how deuteration might subtly influence this conformational landscape.

The table below summarizes key spectroscopic techniques and the insights they provide when combined with computational analysis for a compound like this compound.

Spectroscopic TechniqueInformation ProvidedRole of Computational Synergy
Infrared (IR) Spectroscopy Reveals vibrational modes of functional groups, particularly the distinct C-D stretching and bending frequencies.DFT calculations predict vibrational frequencies and intensities, aiding in the precise assignment of complex spectra and understanding conformational isomers. ajchem-a.com
Raman Spectroscopy Complements IR by detecting symmetric vibrations; the C-D bond provides a strong, unique signal in a quiet spectral region. acs.orgSimulations help interpret the Raman activity of different vibrational modes and can model spectra for different molecular environments. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Provides detailed information on the connectivity and 3D structure of the molecule in solution. Deuterium NMR (²H NMR) directly probes the deuterated sites.Quantum chemical methods predict NMR chemical shifts and coupling constants, helping to resolve complex spectra and analyze dynamic processes like ring-puckering. schrodinger.com
Inelastic Neutron Scattering (INS) Highly sensitive to hydrogen and deuterium motions, providing a complete vibrational spectrum that is not limited by optical selection rules.Periodic DFT calculations can accurately simulate INS spectra, including both frequencies and intensities, making it a powerful tool for validating structural models of crystalline deuterated materials. rsc.org

Exploration of Novel Synthetic Applications and Catalytic Cycles Utilizing this compound

The development of new methods for carbon-hydrogen (C-H) bond activation is a major goal in synthetic chemistry, as it promises to convert abundant and inexpensive alkanes into valuable functionalized molecules. nih.govrsc.orgnih.gov this compound is an invaluable probe for elucidating the mechanisms of these complex catalytic reactions. The primary tool for this is the measurement of the Kinetic Isotope Effect (KIE).

The KIE is the ratio of the reaction rate for a light isotopologue (e.g., containing C-H bonds) to that of a heavy isotopologue (e.g., containing C-D bonds). wikipedia.org Because the C-D bond is stronger than the C-H bond, a significantly higher activation energy is required to break it. If the C-H (or C-D) bond is broken in the rate-determining step of a reaction, the reaction with Cyclooctane will be much faster than the reaction with this compound, resulting in a large "primary" KIE value (typically >2). mdpi.comresearchgate.net If the C-H bond is not broken in this key step, the rates will be similar, and the KIE will be close to 1. nottingham.ac.uk

By measuring the KIE, chemists can gain critical insights into a proposed catalytic cycle—the multi-step loop that describes how a catalyst facilitates a reaction. snnu.edu.cn For instance, in developing a new iridium-based catalyst for alkane functionalization, a researcher could react it with a mixture of cyclooctane and this compound. chemrxiv.org Analyzing the product ratio would reveal the KIE and help determine whether the C-H activation step is the bottleneck of the catalytic process. researchgate.net This knowledge is crucial for rationally designing more efficient and selective catalysts.

Hypothetical Catalytic ReactionObserved KIE (kH/kD)Mechanistic Interpretation
Oxidation of Cyclooctane with an Iron Catalyst 6.5The C-H/C-D bond is broken in the rate-determining step. This is consistent with a hydrogen atom abstraction mechanism.
Amination of Cyclooctane with a Rhodium Catalyst 1.1C-H/C-D bond cleavage is not the rate-determining step. The bottleneck likely occurs elsewhere in the catalytic cycle, such as in the reductive elimination step. nottingham.ac.uk
Dehydrogenation of Cyclooctane with a Palladium Catalyst 3.2C-H/C-D bond cleavage is involved in the rate-determining step, but the transition state may be less symmetric than in the oxidation example.

Recent research has focused on highly selective transfer hydrodeuteration reactions, where one hydrogen and one deuterium atom are precisely added across a double bond. nih.gov While often applied to alkenes, the mechanistic principles, which can be probed with deuterated standards, are broadly applicable to the design of new catalytic transformations. nih.gov

Development of Next-Generation Analytical Methodologies for Deuterated Tracers

The ability to not only detect but also to map the spatial distribution of deuterated tracers within complex samples is a major frontier in analytical science. Traditional methods like gas or liquid chromatography-mass spectrometry (GC/MS or LC/MS) provide quantitative data but average out spatial information. mdpi.com New imaging technologies are overcoming this limitation, allowing researchers to "see" where molecules like this compound or its derivatives are located, from materials to single cells.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is one such revolutionary technique. royce.ac.ukcameca.com NanoSIMS is a high-resolution imaging mass spectrometer that rasters a finely focused ion beam across a sample surface, generating secondary ions that are analyzed by a mass spectrometer. youtube.com It can map the distribution of different elements and isotopes with a spatial resolution below 100 nanometers. royce.ac.uk By using deuterium as a tracer, scientists can avoid issues with background hydrogen that is ubiquitous in vacuum systems. researchgate.net This allows for the unambiguous imaging of deuterium distribution in materials to study phenomena like hydrogen embrittlement in metals or to track deuterated drug molecules within individual cells and organelles. youtube.comnih.gov

Raman Spectroscopy-based Imaging offers another powerful, non-destructive approach. Raman spectroscopy measures the vibrational energy of chemical bonds. beilstein-journals.org The C-D bond has a characteristic vibration in a region of the Raman spectrum (around 2100-2300 cm⁻¹) that is virtually free of signals from endogenous biological molecules. researchgate.net This creates a perfect "spectral window" for label-free imaging. Techniques like Coherent Raman Scattering (CRS) microscopy can generate high-resolution images of cells or tissues based solely on the C-D vibrational signature, without the need for fluorescent tags. acs.org This allows researchers to track the uptake and metabolism of deuterated compounds (like those derived from a this compound-labeled precursor) in living systems with minimal perturbation. researchgate.netnih.gov

Analytical MethodologyPrincipleKey Advantage for Deuterated Tracers
Traditional GC/LC-MS Separates compounds chromatographically and detects them by mass-to-charge ratio. mdpi.comProvides excellent quantification and identification of known compounds.
NanoSIMS Imaging mass spectrometry that maps the elemental and isotopic composition of a surface with high spatial resolution. royce.ac.uknih.govEnables subcellular imaging of deuterium distribution, providing spatial context to isotopic labeling. researchgate.net
Raman Imaging (e.g., CRS) Detects the unique vibrational signature of chemical bonds. acs.orgAllows for non-destructive, label-free imaging of deuterated compounds in live cells by targeting the C-D bond's unique frequency. researchgate.net

These next-generation methodologies are transforming the use of deuterated tracers from simple metabolic probes into powerful tools for spatially resolved systems biology and materials science.

Q & A

Basic: What are the critical steps for synthesizing Cyclooctane-d16 with high isotopic purity, and how can reproducibility be ensured?

Methodological Answer:

  • Deuterium Source Selection : Use deuterated reagents (e.g., D₂ gas or deuterated solvents) to minimize proton contamination.
  • Catalytic Hydrogenation : Employ transition metal catalysts (e.g., Pd/C or PtO₂) under deuterium gas to saturate cyclooctyne or cyclooctadiene precursors .
  • Purification : Use fractional distillation or preparative GC to isolate this compound, followed by isotopic purity validation via mass spectrometry (MS) or NMR .
  • Reproducibility : Document reaction conditions (temperature, pressure, catalyst loading) in detail, adhering to guidelines for experimental reporting (e.g., Beilstein Journal standards) .

Advanced: How should researchers reconcile discrepancies in thermodynamic data (e.g., ΔrH°) for this compound across studies?

Methodological Answer:

  • Data Contextualization : Compare experimental conditions (e.g., solvent effects, phase). For example, ΔrH° values vary between isooctane (-291 ± 0.8 kJ/mol) and acetic acid (-289 kJ/mol) due to solvation differences .
  • Method Validation : Cross-check calorimetry (Chyd) results with computational models (e.g., DFT) to identify systematic errors.
  • Meta-Analysis : Aggregate data from NIST Standard Reference Databases and peer-reviewed studies to establish consensus values, noting outliers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how do deuterium substitutions affect spectral interpretation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of proton signals confirms deuteration. Residual protons (if any) appear as singlets.
    • ²H NMR : Quantifies isotopic distribution but requires specialized probes.
  • IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) differ from C-H (~2800–3000 cm⁻¹), aiding structural confirmation .
  • Mass Spectrometry : High-resolution MS detects isotopic patterns (e.g., m/z 128.31 for C₈D₁₆⁺) .

Advanced: How can kinetic isotope effects (KIE) involving this compound be experimentally isolated from confounding variables?

Methodological Answer:

  • Control Experiments : Compare reaction rates with non-deuterated cyclooctane under identical conditions (solvent, temperature, catalyst).
  • Statistical Design : Use factorial experiments to disentangle solvent, temperature, and isotopic effects .
  • Theoretical Modeling : Combine Eyring equation analysis with DFT calculations to predict KIE magnitudes and validate experimental results .

Basic: What protocols mitigate isotopic exchange or degradation during this compound storage?

Methodological Answer:

  • Storage Conditions : Seal in glass ampules under inert gas (Ar/N₂) to prevent moisture ingress or H/D exchange.
  • Temperature Control : Store at -20°C to slow thermal degradation; avoid prolonged exposure to light.
  • Purity Monitoring : Periodically validate isotopic integrity via NMR or MS .

Advanced: How can computational methods enhance understanding of this compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring-flipping barriers in explicit solvents (e.g., isooctane) to compare with experimental NMR line shapes .
  • Quantum Mechanics (QM) : Calculate deuterium’s vibrational contributions to thermodynamic properties using Gaussian or ORCA software .
  • Hybrid Approaches : Integrate MD-derived conformers with QM/NMR data to refine force fields for deuterated alkanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctane-d16
Reactant of Route 2
Cyclooctane-d16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.